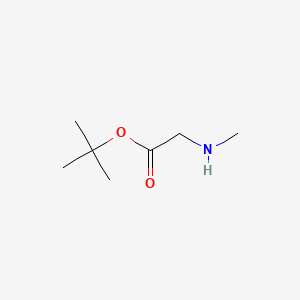

Tert-butyl 2-(methylamino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(methylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-7(2,3)10-6(9)5-8-4/h8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYKMOIQAHCMLIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201347148 | |

| Record name | tert-Butyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5616-81-9 | |

| Record name | tert-Butyl sarcosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201347148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(methylamino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 2-(methylamino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of tert-butyl 2-(methylamino)acetate, also known as tert-butyl N-methylglycinate or tert-butyl sarcosinate. This compound is a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates and other complex molecules. This guide outlines two primary synthetic pathways, detailing experimental protocols derived from established chemical reactions, and presents expected analytical data for the final product.

Synthetic Pathways

Two principal and reliable synthetic routes for the preparation of this compound have been identified:

-

Route 1: Alkylation of Methylamine (B109427) with Tert-butyl bromoacetate (B1195939). This is a direct approach involving the nucleophilic substitution of the bromide in tert-butyl bromoacetate by methylamine.

-

Route 2: N-methylation of Tert-butyl glycinate (B8599266) via the Eschweiler-Clarke Reaction. This two-step pathway first involves the synthesis of the precursor, tert-butyl glycinate, followed by its methylation using formaldehyde (B43269) and formic acid.

The selection of the optimal route may depend on the availability of starting materials, scalability, and desired purity of the final product.

Experimental Protocols

The following experimental protocols are based on established and well-documented chemical transformations.

Route 1: Alkylation of Methylamine with Tert-butyl bromoacetate

This procedure is adapted from the known reactivity of alpha-halo esters with primary amines.

Reaction Scheme:

Caption: Alkylation of methylamine with tert-butyl bromoacetate.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, a solution of methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether is prepared. The flask is cooled in an ice-water bath.

-

Addition of Alkylating Agent: Tert-butyl bromoacetate (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred methylamine solution over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The resulting suspension, containing the product and methylammonium bromide, is filtered. The filtrate is concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield pure this compound.

Route 2: N-methylation of Tert-butyl glycinate (Eschweiler-Clarke Reaction)

This route involves the initial synthesis of tert-butyl glycinate, followed by its methylation.

2.2.1. Synthesis of Tert-butyl glycinate

This protocol is based on the esterification of glycine.

Reaction Scheme:

Caption: Synthesis of tert-butyl glycinate.

Protocol:

-

Reaction Setup: Glycine (1.0 equivalent) is suspended in a mixture of tert-butanol (excess) and a suitable solvent like dioxane.

-

Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is added to the suspension.

-

Reaction: The mixture is heated to reflux for 12-24 hours with continuous stirring. The reaction progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base, for instance, a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude tert-butyl glycinate is purified by vacuum distillation.

2.2.2. N-methylation of Tert-butyl glycinate

This protocol utilizes the well-established Eschweiler-Clarke reaction for the methylation of primary amines.[1][2][3][4]

Reaction Scheme:

Caption: Eschweiler-Clarke N-methylation of tert-butyl glycinate.

Protocol:

-

Reaction Setup: Tert-butyl glycinate (1.0 equivalent) is dissolved in formic acid (excess, e.g., 3-5 equivalents).

-

Addition of Formaldehyde: An aqueous solution of formaldehyde (37 wt. %, excess, e.g., 3-5 equivalents) is added to the mixture.

-

Reaction: The reaction mixture is heated to 80-100°C for 2-6 hours. The evolution of carbon dioxide will be observed. The reaction is monitored by TLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled to room temperature and made alkaline by the careful addition of a sodium hydroxide (B78521) solution. The product is then extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described synthetic routes. Please note that the yields are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Route 1: Alkylation | Route 2: N-methylation |

| Starting Materials | Methylamine, Tert-butyl bromoacetate | Tert-butyl glycinate, Formaldehyde, Formic acid |

| Key Reagents | - | - |

| Solvent | THF, Diethyl ether | Formic acid (reagent and solvent) |

| Reaction Temperature | 0°C to Room Temperature | 80-100°C |

| Reaction Time | 12-24 hours | 2-6 hours |

| Estimated Yield | 60-80% | 70-90% |

Physicochemical and Spectroscopic Data

The following data are for the final product, this compound.[5][6][7]

| Property | Value |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not definitively reported, estimated to be in the range of 60-80°C at reduced pressure. |

| CAS Number | 5616-81-9 |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.35 (s, 2H, -CH₂-)

-

δ 2.45 (s, 3H, N-CH₃)

-

δ 1.90 (br s, 1H, -NH-)

-

δ 1.48 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 171.5 (C=O)

-

δ 81.0 (-C(CH₃)₃)

-

δ 54.0 (-CH₂-)

-

δ 35.5 (N-CH₃)

-

δ 28.0 (-C(CH₃)₃)

-

-

IR (neat, cm⁻¹):

-

~3350 (N-H stretch)

-

2975-2850 (C-H stretch)

-

1735 (C=O stretch, ester)

-

1150 (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z 145 (M⁺)

-

m/z 88

-

m/z 57

-

Logical Workflow

The overall process for obtaining and characterizing this compound can be visualized as follows:

Caption: Synthetic workflow for this compound.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. This compound | C7H15NO2 | CID 5069406 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Tert-butyl 2-(methylamino)acetate (CAS Number 5616-81-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(methylamino)acetate, also known as N-methylglycine tert-butyl ester, is a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. Its structure combines the features of a secondary amine and a tert-butyl ester, offering a unique set of properties for the construction of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and spectroscopic data of this compound and its commonly available hydrochloride salt. Detailed experimental protocols and safety information are also included to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is typically handled and stored as its hydrochloride salt, which exhibits enhanced stability and solubility in certain solvents. The properties of both the free amine and its hydrochloride salt are summarized below for easy comparison.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 5616-81-9 | 5616-81-9 (for the hydrochloride) |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₆ClNO₂ |

| Molecular Weight | 145.20 g/mol | 181.66 g/mol |

| Appearance | - | White to off-white powder |

| Melting Point | - | 137-141 °C (decomposes)[1] |

| Boiling Point | - | 168.5 °C at 760 mmHg[2] |

| Density | - | 0.928 g/cm³[2] |

| Solubility | - | Soluble in methanol[1] |

| Storage | - | Keep in a dark place, under an inert atmosphere, at 2-8°C[3] |

Synthesis and Purification

The synthesis of this compound hydrochloride is commonly achieved through the esterification of sarcosine (B1681465) (N-methylglycine) with a source of a tert-butyl group, such as isobutylene (B52900), in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is based on the general principle of acid-catalyzed esterification of amino acids.

Materials:

-

Sarcosine (N-methylglycine)

-

Dioxane (anhydrous)

-

p-Toluenesulfonic acid (PTSA)

-

Isobutylene

-

10% Sodium bicarbonate solution

-

Brine

-

Dry ether

-

Hydrogen chloride (gas or solution in ether)

Procedure:

-

In a pressure vessel (autoclave), suspend sarcosine in anhydrous dioxane.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).

-

Cool the mixture and add condensed isobutylene (e.g., 2-3 equivalents).

-

Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.[2]

-

After the reaction is complete, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution, water, and brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a free base.

Purification and Hydrochloride Salt Formation:

-

The crude free base can be purified by vacuum distillation.

-

To form the hydrochloride salt, dissolve the purified free base in approximately 10 volumes of dry ether.

-

Cool the solution to -20°C.

-

Slowly add one equivalent of a 1N HCl solution in ether.[2]

-

A white precipitate of this compound hydrochloride will form.

-

Collect the solid by filtration, wash with cold, dry ether, and dry under vacuum to yield the final product.

Spectroscopic Data (Predicted)

As of the date of this guide, publicly available experimental spectra for this compound are limited. The following are predicted spectroscopic characteristics based on the compound's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

tert-Butyl group (-C(CH₃)₃): A singlet at approximately 1.4-1.5 ppm, integrating to 9H.

-

Methylene group (-CH₂-): A singlet at approximately 3.2-3.4 ppm, integrating to 2H.

-

N-Methyl group (-NHCH₃): A singlet at approximately 2.4-2.6 ppm, integrating to 3H.

-

Amine proton (-NH-): A broad singlet, the chemical shift of which is highly dependent on concentration and solvent, likely in the range of 1.5-3.0 ppm. In the hydrochloride salt, this proton would be more deshielded and might appear as a broader signal at a lower field.

¹³C NMR Spectroscopy (Predicted)

-

tert-Butyl quaternary carbon (-C(CH₃)₃): Approximately 81-82 ppm.

-

tert-Butyl methyl carbons (-C(CH₃)₃): Approximately 28 ppm.

-

Ester carbonyl carbon (-COO-): Approximately 170-172 ppm.

-

Methylene carbon (-CH₂-): Approximately 55-57 ppm.

-

N-Methyl carbon (-NHCH₃): Approximately 35-37 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretch: A weak to medium absorption band around 3300-3350 cm⁻¹ for the secondary amine.

-

C-H Stretch: Strong absorptions in the range of 2850-2980 cm⁻¹ corresponding to the alkyl groups.

-

C=O Stretch (Ester): A strong, sharp absorption band around 1735-1745 cm⁻¹.

-

C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.

-

N-H Bend: A medium absorption band around 1550-1580 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 145 for the free base.

-

Major Fragmentation Pathways:

-

Loss of a tert-butyl radical (-C₄H₉) to give a fragment at m/z = 88.

-

Loss of isobutylene (-C₄H₈) via McLafferty-type rearrangement to give a fragment at m/z = 89.

-

Alpha-cleavage adjacent to the nitrogen atom.

-

References

An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 2-(methylamino)acetate, a key building block in modern organic and medicinal chemistry.

Chemical Identity and Physical Properties

This compound, also known as tert-butyl sarcosinate, is the tert-butyl ester of N-methylglycine (sarcosine). The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, which is readily removable under acidic conditions. This feature makes it a valuable reagent in peptide synthesis and the construction of complex molecular architectures.

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | tert-butyl sarcosinate, H-Sar-OtBu | - |

| CAS Number | 5616-81-9 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| Appearance | Not specified in literature; likely a colorless liquid or low-melting solid | - |

| Melting Point | 137-141 °C (decomposes) for the hydrochloride salt | [3] |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Refractive Index | Data not available | - |

| Solubility | Soluble in methanol | [3] |

| XlogP | 0.7 | [4] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.3 | s | 2H | -CH₂- |

| ~2.4 | s | 3H | N-CH₃ |

| ~1.8 | br s | 1H | N-H |

| 1.45 | s | 9H | -C(CH₃)₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~171 | C=O (ester) |

| ~81 | -C (CH₃)₃ |

| ~55 | -C H₂- |

| ~36 | N-C H₃ |

| ~28 | -C(C H₃)₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3350 | N-H | Stretching |

| 2975-2850 | C-H | Stretching (alkane) |

| ~1735 | C=O | Stretching (ester) |

| ~1150 | C-O | Stretching (ester) |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Notes |

| 145 | [M]⁺ | Molecular ion |

| 89 | [M - C₄H₈]⁺ | Loss of isobutylene |

| 74 | [CH₃NHCH₂CO]⁺ | Alpha-cleavage |

| 57 | [C₄H₉]⁺ | tert-butyl cation (often a base peak) |

Synthesis and Purification

A highly efficient, one-step synthesis of this compound has been reported, offering a significant improvement over multi-step procedures.

Experimental Protocol: One-Step Synthesis of this compound

This protocol is based on the method described by Cavelier, F., Rolland, M., & Verducci, J. (1994) in Organic Preparations and Procedures International.

Materials:

-

Sarcosine (B1681465) (N-methylglycine)

-

tert-Butyl bromide

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of sarcosine in anhydrous DMF, add anhydrous potassium carbonate.

-

Add tert-butyl bromide dropwise to the suspension at room temperature.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification: The crude this compound can be purified by vacuum distillation to afford the pure product.

Caption: Workflow for the one-step synthesis of this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the nucleophilicity of the secondary amine and the lability of the tert-butyl ester.

Reactivity Profile:

-

N-Alkylation and N-Acylation: The secondary amine can readily undergo alkylation, acylation, and other reactions typical of secondary amines, making it a versatile building block for introducing the N-methylglycine moiety.

-

Deprotection of the Tert-butyl Ester: The tert-butyl ester is stable to a wide range of reaction conditions, including basic and nucleophilic reagents. However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the corresponding carboxylic acid. This orthogonality is a cornerstone of its utility in peptide synthesis.

Application in Peptide Synthesis:

This compound serves as a C-terminally protected sarcosine residue. Its incorporation into a peptide sequence is a standard procedure in solid-phase peptide synthesis (SPPS).

Caption: Role of this compound in solid-phase peptide synthesis.

The use of this building block allows for the site-specific incorporation of N-methylated amino acids into peptides. N-methylation can significantly impact the pharmacological properties of a peptide by:

-

Increasing metabolic stability through resistance to enzymatic degradation.

-

Enhancing membrane permeability and oral bioavailability.

-

Modulating conformation and receptor binding affinity.

Safety and Handling

While a specific, detailed safety data sheet for this compound is not universally available, general precautions for handling amino acid esters and secondary amines should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid inhalation of vapors or mists. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

It is recommended to consult the specific safety data sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery and development. Its straightforward synthesis and the orthogonal nature of its protecting group make it an essential tool for the preparation of modified peptides and other complex molecules with tailored properties. Further research into its physical and spectral properties will undoubtedly enhance its utility for the scientific community.

References

An In-depth Technical Guide on the Spectral Data of Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for tert-butyl 2-(methylamino)acetate. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of predicted data and experimental data for closely related compounds to serve as a valuable reference for researchers.

Chemical Structure and Properties

Predicted Spectral Data

The predicted mass spectrometry data for this compound suggests several possible adducts that may be observed.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 146.11756 |

| [M+Na]⁺ | 168.09950 |

| [M-H]⁻ | 144.10300 |

| [M+NH₄]⁺ | 163.14410 |

| [M+K]⁺ | 184.07344 |

| [M+H-H₂O]⁺ | 128.10754 |

| [M+HCOO]⁻ | 190.10848 |

| [M+CH₃COO]⁻ | 204.12413 |

Data sourced from PubChem predictions.[1]

Predictive models for NMR spectroscopy can estimate the chemical shifts for the hydrogen and carbon atoms in the molecule. The following are predicted ¹H and ¹³C NMR chemical shifts.

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) |

| -C(H ₃)₃ (tert-butyl) | ~1.45 |

| -NH - | Variable |

| -CH ₂- | ~3.30 |

| -N-CH ₃ | ~2.45 |

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C (CH₃)₃ (tert-butyl quaternary) | ~81.0 |

| -C(C H₃)₃ (tert-butyl methyls) | ~28.0 |

| C =O (carbonyl) | ~172.0 |

| -C H₂- | ~53.0 |

| -N-C H₃ | ~36.0 |

Note: These are estimated values and may differ from experimental results.

Experimental Data for a Related Compound: Tert-butyl Acetate (B1210297)

To provide a point of reference, the experimental spectral data for the structurally similar compound, tert-butyl acetate, is presented below.

| Protons | Chemical Shift (ppm) |

| -C(H ₃)₃ (tert-butyl) | 1.46 |

| -C(=O)CH ₃ (acetyl) | 1.95 |

Data obtained from publicly available spectra.[4]

| Carbon Atom | Chemical Shift (ppm) |

| -C (CH₃)₃ (tert-butyl quaternary) | 80.3 |

| -C(C H₃)₃ (tert-butyl methyls) | 27.8 |

| C =O (carbonyl) | 170.5 |

| -C(=O)C H₃ (acetyl) | 22.2 |

Data obtained from publicly available spectra.[5]

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester stretch) | ~1740 |

| C-O (ester stretch) | ~1250 |

| C-H (alkane stretch) | ~2980 |

Data obtained from publicly available spectra.[6]

Experimental Protocols

A plausible synthetic route involves the reaction of N-methylglycine with a tert-butylating agent.

Materials:

-

N-methylglycine (Sarcosine)

-

Tert-butyl acetate

-

Perchloric acid (catalyst)

-

Dichloromethane (B109758) (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a suspension of N-methylglycine in tert-butyl acetate at 0 °C, slowly add a catalytic amount of perchloric acid.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

¹H and ¹³C NMR Spectroscopy:

-

NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra would be obtained using an FTIR spectrometer.

-

The sample could be analyzed as a neat thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

-

Absorbance would be recorded in wavenumbers (cm⁻¹).

Mass Spectrometry:

-

Mass spectra would be acquired using a mass spectrometer with a suitable ionization technique, such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

The data would be reported as a mass-to-charge ratio (m/z).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Characterization workflow for spectral analysis.

References

- 1. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H15NO2 | CID 5069406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tert-Butyl acetate (540-88-5) 1H NMR [m.chemicalbook.com]

- 5. tert-Butyl acetate (540-88-5) 13C NMR [m.chemicalbook.com]

- 6. tert-Butyl acetate (540-88-5) IR Spectrum [chemicalbook.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of Tert-butyl 2-(methylamino)acetate. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on established chemical shift principles and data from analogous molecular fragments. It includes a comprehensive data summary, a detailed experimental protocol for acquiring such a spectrum, and visualizations to aid in the understanding of the molecular structure and its spectral correlation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| (a) -C(CH₃)₃ | ~ 1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet due to the absence of adjacent protons. |

| (b) -NHCH₃ | ~ 2.45 | Singlet (s) | 3H | The three protons of the N-methyl group will likely appear as a singlet. Coupling to the N-H proton is often not observed due to rapid proton exchange or quadrupole broadening. |

| (c) -CH₂- | ~ 3.30 | Singlet (s) | 2H | The two methylene (B1212753) protons are adjacent to both a nitrogen atom and a carbonyl group, which deshields them. They are expected to appear as a singlet as coupling with the N-H proton is frequently absent. |

| (d) -NH- | 1.0 - 5.0 | Broad Singlet (br s) | 1H | The chemical shift of the amine proton is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and may not show coupling to adjacent protons. This signal can be confirmed by a D₂O exchange experiment, where it would disappear. |

Experimental Protocol

The following provides a detailed methodology for the acquisition of a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

-

Solvent Selection: Use a deuterated solvent, typically deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to dissolve the sample. CDCl₃ is a common choice for non-polar to moderately polar compounds. The choice of solvent can affect the chemical shifts, particularly of the N-H proton.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.[1][2]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. Alternatively, the residual proton signal of the deuterated solvent can be used as a secondary reference.[1]

-

NMR Tube: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.[1]

2. NMR Spectrometer and Parameters:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.[3][4]

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional ¹H NMR experiment (e.g., a simple pulse-acquire sequence).

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure complete relaxation of the protons between scans.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and improve signal resolution.

-

3. Data Processing:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons contributing to each peak.

4. D₂O Exchange (Optional):

-

To confirm the identity of the N-H proton signal, a deuterium (B1214612) exchange experiment can be performed. After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signal corresponding to the N-H proton will exchange with deuterium and consequently disappear or significantly decrease in intensity.

Visualizations

The following diagrams illustrate the molecular structure and the predicted signaling pathways in the ¹H NMR spectrum of this compound.

Caption: Molecular structure of this compound with proton environments labeled (a-d).

Caption: Predicted ¹H NMR signaling pathway for this compound.

References

- 1. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 2. scribd.com [scribd.com]

- 3. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sample preparation and 1H-NMR acquisition [bio-protocol.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of Tert-butyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of Tert-butyl 2-(methylamino)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the predicted chemical shifts, a detailed experimental protocol for spectral acquisition, and logical diagrams illustrating the molecular structure and analytical workflow.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the constituent functional groups. The actual experimental values may vary slightly depending on the solvent and other experimental conditions.

| Carbon Atom | Chemical Structure | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >C=O | 170 - 175 |

| Quaternary (t-butyl) | -C (CH₃)₃ | 80 - 85 |

| Methylene (-CH₂-) | -C H₂-NH(CH₃) | 50 - 55 |

| N-Methyl (-NHCH₃) | -NHC H₃ | 35 - 40 |

| Methyl (t-butyl) | -C(C H₃)₃ | 28 - 30 |

Molecular Structure and ¹³C NMR Assignments

The following diagram illustrates the chemical structure of this compound with each unique carbon atom labeled, corresponding to the data in the table above.

Experimental Protocol for ¹³C NMR Spectroscopy

This section details a standard protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

3.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.

3.2. Spectrometer Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

-

Probe Tuning: Tune and match the ¹³C probe to the correct frequency to ensure maximum signal-to-noise.

-

Acquisition Parameters: Set the following parameters for a standard ¹³C NMR experiment:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): Set to 1-2 seconds. For quaternary carbons, a longer delay may be necessary for quantitative analysis.

-

Number of Scans (ns): Accumulate a sufficient number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).

-

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or the TMS signal to 0 ppm.[2]

-

Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for conducting a ¹³C NMR analysis.

References

Infrared (IR) spectrum of Tert-butyl 2-(methylamino)acetate

An In-depth Technical Guide to the Infrared (IR) Spectrum of Tert-butyl 2-(methylamino)acetate

This guide provides a detailed analysis of the expected infrared (IR) spectrum for this compound, C₇H₁₅NO₂. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical diagram correlating the molecule's functional groups to their spectral regions.

Predicted Infrared Spectral Data

While a publicly available, peer-reviewed experimental spectrum for this compound is not readily accessible, a highly accurate, predicted spectrum can be constructed based on the well-established characteristic absorption frequencies of its constituent functional groups. The following table summarizes the principal expected absorption bands, their wavenumbers, expected intensities, and the molecular vibrations responsible for them.

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3350 - 3310 | Weak to Medium, Sharp | Secondary Amine (R₂N-H) | N-H Stretch[1] |

| 2980 - 2850 | Strong | Alkyl (C-H) | C-H Asymmetric & Symmetric Stretch[2][3] |

| 1750 - 1735 | Strong, Sharp | Ester (C=O) | C=O Stretch[4] |

| 1470 - 1450 | Medium | Alkyl (CH₃, CH₂) | C-H Bend (Scissoring/Asymmetric)[3][5] |

| 1390 & 1365 | Medium | tert-Butyl | C-H Bend (Symmetric, "umbrella" mode) |

| 1260 - 1200 | Strong | tert-Butyl Ester | C-O Stretch (from C-O-C(CH₃)₃) & C-C Skeletal[3] |

| 1250 - 1020 | Medium to Weak | Aliphatic Amine (C-N) | C-N Stretch[1] |

| 910 - 665 | Medium to Strong, Broad | Secondary Amine (R₂N-H) | N-H Wag (Out-of-plane bend)[1] |

Structural Correlation to IR Absorption

The following diagram illustrates the logical relationship between the key functional groups within the this compound molecule and their corresponding characteristic absorption regions in an infrared spectrum.

Caption: Correlation of functional groups to IR regions.

Experimental Protocol: FTIR Spectroscopy

This section details a standard operating procedure for acquiring the infrared spectrum of a liquid sample like this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

1. Objective: To obtain a high-resolution infrared spectrum of this compound in the range of 4000-400 cm⁻¹.

2. Materials and Equipment:

-

FTIR Spectrometer (e.g., Bruker Tensor, PerkinElmer Spectrum)

-

ATR Accessory with a diamond or zinc selenide (B1212193) crystal

-

Sample: this compound (liquid)

-

Solvent for cleaning: Isopropanol (B130326) or ethanol

-

Lint-free laboratory wipes (e.g., Kimwipes)

-

Personal Protective Equipment (PPE): Safety glasses, gloves

3. Experimental Workflow Diagram

Caption: FTIR-ATR experimental workflow.

4. Procedure:

-

Step 1: Instrument Preparation and Crystal Cleaning

-

Ensure the FTIR spectrometer is powered on and the system has been adequately purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Repeat with a dry wipe to ensure the crystal is clean and dry.

-

-

Step 2: Background Spectrum Acquisition

-

With the clean, empty ATR accessory in place, initiate a background scan using the instrument's software.

-

Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

-

This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

-

Step 3: Sample Application

-

Using a clean pipette, place a small drop (approximately 10-50 µL) of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Step 4: Sample Spectrum Acquisition

-

Using the same parameters as the background scan, initiate the sample scan.

-

The software will acquire the spectrum and perform the background subtraction in real-time.

-

-

Step 5: Data Processing and Analysis

-

The resulting spectrum should be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

-

If necessary, apply an ATR correction algorithm available in the software to account for the wavelength-dependent depth of penetration of the IR beam. This makes the spectrum appear more like a traditional transmission spectrum.

-

Identify and label the major absorption peaks. Compare the peak positions with the expected values in the data table.

-

-

Step 6: Cleanup

-

Carefully remove the sample from the ATR crystal using a dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a wipe moistened with isopropanol, followed by a final dry wipe.

-

Ensure the instrument and surrounding area are clean before leaving.

-

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. infrared spectrum of 2-iodo-2-methylpropane (CH3)3CI prominent wavenumbers cm-1 detecting functional groups present finger print for identification of tert-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tert-butyl 2-(methylamino)acetate: A Glycine Derivative for Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a derivative of the endogenous amino acid glycine (B1666218). Its structure, featuring a tert-butyl ester protecting group on the carboxyl function of N-methylglycine (sarcosine), makes it a valuable building block in synthetic organic chemistry, particularly in the field of peptide synthesis and medicinal chemistry. The presence of the N-methyl group can impart unique properties to peptides, such as increased metabolic stability and altered conformational preferences. Furthermore, as a pro-drug of sarcosine, this compound holds potential for modulating the activity of the N-methyl-D-aspartate (NMDA) receptor and the glycine transporter 1 (GlyT1), both of which are critical targets in neuroscience and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound.

Physicochemical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₇H₁₅NO₂ | - |

| Molecular Weight | 145.20 g/mol | - |

| CAS Number | 5616-81-9 | - |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |

| Boiling Point | Estimated to be in the range of 150-200 °C at atmospheric pressure | Based on similar esters |

| Density | Estimated to be around 0.9-1.0 g/cm³ | Based on similar esters |

| Solubility | Expected to be soluble in a wide range of organic solvents (e.g., dichloromethane, ethyl acetate (B1210297), methanol) and have limited solubility in water. | General chemical principles |

| Predicted XlogP | 0.7 | PubChem |

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. Two plausible and commonly employed methods are detailed below.

Method 1: N-Alkylation of Methylamine (B109427) with Tert-butyl Bromoacetate (B1195939)

This method involves the direct alkylation of methylamine with a suitable haloacetate ester, such as tert-butyl bromoacetate.

-

Reaction Setup: To a solution of methylamine (2.0 equivalents) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile, add tert-butyl bromoacetate (1.0 equivalent) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove any precipitated methylamine hydrobromide. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Reductive Amination of Tert-butyl Glyoxylate (B1226380) with Methylamine

This alternative route involves the reaction of a glyoxylate ester with methylamine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.

-

Imine Formation: In a round-bottom flask, dissolve tert-butyl glyoxylate (1.0 equivalent) and methylamine (1.1 equivalents, often as a solution in a suitable solvent) in a solvent such as methanol (B129727) or dichloromethane. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: The reaction mixture is then cooled to 0 °C, and a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB) (1.5 equivalents) is added portion-wise.

-

Reaction Monitoring: The progress of the reduction is monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, it is quenched by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate.

-

Purification and Characterization: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is then purified by column chromatography and characterized as described in Method 1.

Synthesis Workflow

Caption: Plausible synthetic routes to this compound.

Applications in Research and Drug Development

Peptide Synthesis

This compound serves as a valuable building block for the incorporation of sarcosine (N-methylglycine) residues into peptides. The N-methylation of the peptide backbone can have profound effects on the resulting peptide's properties:

-

Increased Proteolytic Stability: The presence of the N-methyl group can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

-

Conformational Constraint: N-methylation restricts the rotation around the Cα-N bond, which can favor specific secondary structures (e.g., β-turns) and lead to more rigid and potent peptide analogues.

-

Enhanced Membrane Permeability: The increased lipophilicity imparted by the methyl group can improve the ability of peptides to cross cell membranes.

The tert-butyl ester group is a convenient protecting group that is stable under the basic conditions used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS) and can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid) during the final cleavage from the resin.

Modulation of Neuronal Signaling

This compound is expected to act as a pro-drug of sarcosine, being hydrolyzed in vivo by esterases to release N-methylglycine. Sarcosine is an endogenous amino acid that plays a significant role in the central nervous system by modulating glutamatergic neurotransmission through two primary mechanisms:

-

Inhibition of Glycine Transporter 1 (GlyT1): Sarcosine is a competitive inhibitor of GlyT1, a transporter responsible for the reuptake of glycine from the synaptic cleft.[1] By inhibiting GlyT1, sarcosine increases the extracellular concentration of glycine.

-

Co-agonism at the NMDA Receptor: Glycine is a mandatory co-agonist at the glycine binding site of the NMDA receptor.[2][3] For the NMDA receptor to be activated by glutamate, glycine must also be bound. Increased synaptic glycine levels due to GlyT1 inhibition can, therefore, potentiate NMDA receptor activity.[4]

Given this mechanism, this compound is a promising candidate for research into neurological and psychiatric disorders associated with NMDA receptor hypofunction, such as schizophrenia.

Proposed Mechanism of Action at the Glutamatergic Synapse

Caption: Proposed mechanism of action of this compound at a glutamatergic synapse.

Conclusion

This compound is a versatile glycine derivative with significant potential in both peptide chemistry and neuropharmacology. Its utility as a building block for introducing N-methylated amino acids into peptides allows for the development of more stable and potent therapeutic peptides. Furthermore, its role as a pro-drug of sarcosine makes it a valuable tool for investigating the modulation of the NMDA receptor and GlyT1, offering a promising avenue for the development of novel treatments for central nervous system disorders. Further research to fully characterize its physicochemical properties and to directly assess its biological activity is warranted to fully exploit its potential in drug discovery and development.

References

- 1. The glycine transport inhibitor sarcosine is an NMDA receptor co-agonist that differs from glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycine regulation of the N-methyl-D-aspartate receptor-gated ion channel in hippocampal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of N-methyl-d-aspartate receptor function by glycine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) Modulation of N-methyl-d-aspartate receptor function by glycine transport (1998) | Richard Bergeron | 439 Citations [scispace.com]

Reactivity of the Methylamino Group in Tert-butyl 2-(Methylamino)acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate, also known as sarcosine (B1681465) tert-butyl ester, is a versatile building block in organic synthesis, particularly in the construction of complex molecules such as peptides, peptoids, and other N-substituted glycine (B1666218) derivatives. The reactivity of its secondary methylamino group is of paramount importance for its application in various synthetic transformations. This guide provides a comprehensive overview of the reactivity of the methylamino group in this compound, detailing common reactions, experimental protocols, and the influence of the sterically demanding tert-butyl ester group.

General Reactivity Profile

The methylamino group in this compound is a nucleophilic secondary amine. Its reactivity is governed by the interplay of electronic and steric factors. The methyl group provides a slight electron-donating inductive effect, enhancing the nucleophilicity of the nitrogen atom compared to a primary amine. However, the adjacent bulky tert-butyl ester group exerts significant steric hindrance, which can modulate the accessibility of the nitrogen's lone pair to electrophiles. This steric effect can influence reaction rates and, in some cases, the feasibility of certain transformations.

Key Reactions of the Methylamino Group

The methylamino group of this compound readily participates in a variety of well-established amine reactions. These include N-acylation, N-alkylation, reductive amination, Michael additions, and urea (B33335) formation.

N-Acylation

N-acylation is a fundamental transformation for the formation of amide bonds. The methylamino group of this compound reacts with a range of acylating agents, such as acyl chlorides and anhydrides, to form the corresponding N-acyl derivatives. This reaction is crucial in the synthesis of peptoids, where N-substituted glycine units are incorporated into a growing chain.

Table 1: N-Acylation of Sarcosine Tert-butyl Ester

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetic Anhydride | Triethylamine (B128534) | Dichloromethane (B109758) | ~90 | General knowledge |

| Benzoyl Chloride | Pyridine | Dichloromethane | High | General knowledge |

| Boc Anhydride (Boc₂O) | Triethylamine | Dichloromethane | 90 | [1] |

Experimental Protocol: Synthesis of N-Boc-Sarcosine Tert-butyl Ester [1]

-

To a solution of sarcosine tert-butyl ester hydrochloride in dichloromethane, add triethylamine at 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Work up the reaction by washing with aqueous acid, followed by an aqueous base, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product.

N-Alkylation

The methylamino group can be further alkylated to form tertiary amines. This reaction typically involves the use of alkyl halides. The rate of N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. Due to the steric hindrance of the tert-butyl group, reactions with bulky alkyl halides may be slower compared to less hindered secondary amines.

Table 2: N-Alkylation of Sarcosine Tert-butyl Ester Derivatives

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetonitrile (B52724) | High | General knowledge |

| Benzyl Bromide | Diisopropylethylamine | DMF | High | General knowledge |

Experimental Protocol: General N-Alkylation

-

Dissolve this compound in a suitable solvent such as acetonitrile or DMF.

-

Add a base, such as potassium carbonate or diisopropylethylamine.

-

Add the alkyl halide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is used to introduce a variety of substituents onto the nitrogen atom. This compound can react with aldehydes and ketones in the presence of a reducing agent to yield the corresponding tertiary amines. Sodium triacetoxyborohydride (B8407120) is a commonly used mild reducing agent for this transformation.

Table 3: Reductive Amination with Sarcosine Tert-butyl Ester

| Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| Benzaldehyde (B42025) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | High | General knowledge |

| Cyclohexanone | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | High | General knowledge |

Experimental Protocol: Reductive Amination with Benzaldehyde

-

To a solution of this compound and benzaldehyde in 1,2-dichloroethane, add sodium triacetoxyborohydride in one portion.

-

Stir the reaction mixture at room temperature for several hours to overnight.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash chromatography.

Michael Addition

The methylamino group of this compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. This reaction leads to the formation of β-amino acid derivatives. The reactivity in Michael additions can be influenced by the nature of the Michael acceptor and the presence of catalysts.

Experimental Protocol: Michael Addition to an α,β-Unsaturated Ester

-

Mix this compound with an equimolar amount of the α,β-unsaturated ester (e.g., methyl acrylate) in a suitable solvent like methanol (B129727) or acetonitrile.

-

The reaction can be performed at room temperature or with gentle heating. The use of a mild base as a catalyst may be beneficial.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the product by column chromatography.

Urea Formation

The reaction of the methylamino group with isocyanates provides a straightforward route to N,N'-disubstituted ureas. This reaction is typically fast and high-yielding.

Experimental Protocol: Urea Synthesis

-

Dissolve this compound in an aprotic solvent such as dichloromethane or THF.

-

Add the isocyanate dropwise to the solution at room temperature.

-

Stir the reaction mixture for a few hours. The product often precipitates from the reaction mixture.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed, and the product is purified by recrystallization or chromatography.

Conclusion

This compound is a valuable synthetic intermediate, with its reactivity centered around the nucleophilic methylamino group. The steric bulk of the neighboring tert-butyl ester group plays a significant role in modulating this reactivity, a factor that must be considered when planning synthetic routes. The common reactions outlined in this guide—N-acylation, N-alkylation, reductive amination, Michael addition, and urea formation—demonstrate the versatility of this building block in accessing a wide array of complex nitrogen-containing molecules for applications in research, drug discovery, and materials science. The provided experimental protocols offer a starting point for the practical application of these transformations.

References

Technical Guide: Tert-butyl 2-(methylamino)acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(methylamino)acetate hydrochloride, also known as sarcosine (B1681465) tert-butyl ester hydrochloride, is a derivative of the naturally occurring amino acid sarcosine. Its chemical structure, featuring a tert-butyl ester protecting group, makes it a valuable building block in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its applications in scientific research.

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is highly soluble in water and soluble in solvents like methanol.[2] The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[3]

Table 1: Physicochemical Data of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆ClNO₂ | [4] |

| Molecular Weight | 181.66 g/mol | [4] |

| CAS Number | 136088-69-2 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >120°C (sublimates) | |

| Solubility | Soluble in water and methanol | [2] |

| Boiling Point | Not available | |

| pKa | Not available |

Experimental Protocols

Synthesis of this compound Hydrochloride

A common method for the synthesis of this compound hydrochloride involves the esterification of sarcosine with tert-butanol (B103910) in the presence of an acid catalyst, followed by the formation of the hydrochloride salt.[1]

Materials:

-

Sarcosine

-

Tert-butanol

-

Thionyl chloride (SOCl₂) or another suitable acid catalyst

-

Diethyl ether or another suitable organic solvent

-

Hydrochloric acid (ethanolic or ethereal solution)

Procedure:

-

Esterification:

-

Suspend sarcosine in an excess of tert-butanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring. The reaction is exothermic and releases gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess tert-butanol under reduced pressure.

-

-

Work-up and Salt Formation:

-

Dissolve the residue in a suitable organic solvent like diethyl ether.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.

-

To the filtrate, add a solution of hydrochloric acid in ethanol (B145695) or ether dropwise with stirring until precipitation is complete.

-

-

Purification:

-

Collect the precipitate by filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield this compound hydrochloride as a white solid.

-

Workflow for the Synthesis of this compound Hydrochloride

Analytical Characterization

The structure and purity of this compound hydrochloride can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group, a singlet for the three protons of the N-methyl group, and a singlet for the two protons of the methylene (B1212753) group adjacent to the carbonyl. The presence of the hydrochloride salt may lead to peak broadening and a downfield shift of the N-H proton (if observable). Based on a related sulfonamide derivative, the tert-butyl protons appear around δ 1.30 ppm, the N-methyl protons around δ 2.77 ppm, and the methylene protons around δ 3.75 ppm in CDCl₃.[5]

-

¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the N-methyl carbon, the methylene carbon, and the carbonyl carbon. For a similar sulfonamide compound, the tert-butyl carbons are observed at approximately δ 27.7 ppm (CH₃) and δ 81.8 ppm (quaternary C), the N-methyl carbon at δ 35.4 ppm, the methylene carbon at δ 51.4 ppm, and the carbonyl carbon at δ 167.3 ppm in CDCl₃.[5]

Infrared (IR) Spectroscopy:

The IR spectrum is expected to display characteristic absorption bands for the various functional groups present in the molecule. Key peaks would include:

-

N-H stretch: A broad band in the region of 2400-3000 cm⁻¹ characteristic of an amine salt.

-

C-H stretch: Sharp peaks around 2800-3000 cm⁻¹ for the alkyl groups.

-

C=O stretch: A strong absorption band around 1730-1750 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: A peak in the 1150-1250 cm⁻¹ region for the ester C-O bond.

-

N-H bend: A band around 1500-1600 cm⁻¹.

Mass Spectrometry (MS):

Electron ionization (EI) mass spectrometry would likely lead to fragmentation of the molecule. The molecular ion peak (M⁺) would be observed at m/z corresponding to the free base (145.11). Common fragmentation patterns for amino acid esters include the loss of the tert-butyl group (-57 amu) and cleavage at the C-C bond alpha to the nitrogen.

Predicted Fragmentation Pathway

Applications in Research and Drug Development

This compound hydrochloride is a versatile reagent with several applications in the fields of chemistry and drug discovery.

-

Peptide Synthesis: The tert-butyl ester group serves as a convenient protecting group for the carboxylic acid functionality of sarcosine. This allows for the selective formation of peptide bonds at the N-terminus without interference from the C-terminus. The tert-butyl group can be readily removed under acidic conditions.[]

-

Pharmaceutical Intermediate: This compound is used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural similarity to glycine (B1666218) suggests that it could be incorporated into molecules designed to interact with biological targets that recognize glycine or other amino acids.[3]

-

Neuroscience Research: As a derivative of sarcosine, which is known to be a glycine transporter-1 (GlyT1) inhibitor, this compound hydrochloride and its derivatives may be of interest in neuroscience research. GlyT1 inhibitors are being investigated for their potential in treating neurological and psychiatric disorders. While direct activity of this specific compound on neurotransmitter systems has not been extensively reported, its role as a precursor to potentially active molecules is significant.[3]

Safety and Handling

This compound hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound hydrochloride is a valuable and versatile chemical intermediate for researchers in both academic and industrial settings. Its well-defined properties and utility in organic synthesis, particularly in the construction of peptides and other complex organic molecules, underscore its importance in the advancement of pharmaceutical and chemical research. This guide provides a foundational understanding of its properties and applications, serving as a valuable resource for scientists and professionals in the field.

References

Technical Guide: Physical Properties of N-methylglycine tert-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-methylglycine tert-butyl ester, a key intermediate in various synthetic applications, including peptide synthesis and the development of pharmaceutical agents. This document details available quantitative data, outlines experimental protocols for property determination, and presents logical workflows for its synthesis and purification.

Core Physical Properties

N-methylglycine tert-butyl ester, also known as tert-butyl sarcosinate, is valued in organic synthesis for its protected amino group and the readily cleavable tert-butyl ester functionality. Understanding its physical characteristics is crucial for its effective handling, reaction optimization, and purification.

Data Summary

The physical properties of N-methylglycine tert-butyl ester and its commonly used hydrochloride salt are summarized in the table below. It is important to distinguish between the free base and the salt, as their physical properties differ significantly. There is some ambiguity in the literature and commercial sources, where the CAS number 5616-81-9 is sometimes used for both the free base and the hydrochloride salt. The data presented here has been compiled and attributed to the most likely form based on chemical principles.

| Property | N-methylglycine tert-butyl ester (Free Base) | N-methylglycine tert-butyl ester hydrochloride |

| Synonyms | tert-butyl 2-(methylamino)acetate, tert-butyl sarcosinate | tert-butyl sarcosinate hydrochloride, Sar-OtBu·HCl |

| CAS Number | 5616-81-9 (often used interchangeably) | 5616-81-9 |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂·HCl |

| Molecular Weight | 145.20 g/mol (calculated) | 181.66 g/mol [1] |

| Appearance | Colorless oil (presumed) | White to off-white crystalline powder[2][3] |

| Melting Point | Not available | >120 °C (sublimates)[3], 137-141 °C (decomposes)[1][4][5][6], 138-160 °C[2] |

| Boiling Point | 168.5 °C at 760 mmHg (reported for CAS 5616-81-9, likely the free base)[4][5] | Not applicable (decomposes) |

| Density | 0.928 g/cm³ (reported for CAS 5616-8-9, likely the free base)[4] | Not available |

| Refractive Index | 1.422 (reported for CAS 5616-81-9, likely the free base)[5] | Not available |

| Solubility | Soluble in common organic solvents. | Soluble in water and methanol[5][6][7]. Sparingly soluble in chloroform[3]. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of N-methylglycine tert-butyl ester are provided below. These protocols are based on standard laboratory practices and can be adapted for specific equipment and sample availability.

Synthesis of N-methylglycine tert-butyl ester (Free Base)

The free base can be prepared from its hydrochloride salt by neutralization.

Materials:

-

N-methylglycine tert-butyl ester hydrochloride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base like sodium carbonate.

-

Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Separatory funnel

-

Round-bottom flask

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of N-methylglycine tert-butyl ester hydrochloride in deionized water.

-

Carefully add a saturated aqueous solution of sodium bicarbonate dropwise with stirring until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the free base as an oil.

Determination of Boiling Point (Micro Method)

Materials:

-

N-methylglycine tert-butyl ester (free base)

-

Small test tube

-

Capillary tube, sealed at one end

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a boiling point function)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few drops of the liquid N-methylglycine tert-butyl ester into the small test tube.

-

Invert the sealed capillary tube and place it in the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Heat the apparatus gradually.

-

A stream of bubbles will emerge from the capillary tube as the liquid heats up.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Materials:

-

N-methylglycine tert-butyl ester (free base)

-

Pycnometer (a small, calibrated glass flask)

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight.

-

Fill the pycnometer with the liquid N-methylglycine tert-butyl ester, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 20 °C) until it reaches thermal equilibrium.

-

Carefully remove any excess liquid that has expanded and cap the pycnometer.

-

Dry the outside of the pycnometer and weigh it.

-

Empty and clean the pycnometer, then fill it with deionized water and repeat steps 3-5.

-

Calculate the density using the formula: Density = (mass of sample) / (volume of pycnometer), where the volume is determined from the mass of the water and its known density at the measurement temperature.

Determination of Refractive Index (Abbe Refractometer)

Materials:

-

N-methylglycine tert-butyl ester (free base)

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

-

Lens paper and a suitable solvent (e.g., ethanol (B145695) or isopropanol)

Procedure:

-

Turn on the Abbe refractometer and the constant temperature water circulator set to a specific temperature (e.g., 20 °C).

-